molecular formula C8H6FNO2 B1378278 (6-Fluoro-1,3-benzoxazol-2-yl)methanol CAS No. 1394041-04-3

(6-Fluoro-1,3-benzoxazol-2-yl)methanol

Cat. No.: B1378278
CAS No.: 1394041-04-3
M. Wt: 167.14 g/mol
InChI Key: CFCIMGDSLBUEQD-UHFFFAOYSA-N
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Description

(6-Fluoro-1,3-benzoxazol-2-yl)methanol is a chemical compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. The presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position of the benzoxazole ring makes this compound unique and of interest in various fields of research.

Scientific Research Applications

(6-Fluoro-1,3-benzoxazol-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for “(6-Fluoro-1,3-benzoxazol-2-yl)methanol” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Cellular Effects

The effects of (6-Fluoro-1,3-benzoxazol-2-yl)methanol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects protein synthesis and cellular functions. Additionally, this compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and the levels of certain metabolites. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the production of metabolites that can further influence cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with fluorinated aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and 6-fluorobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzoxazole ring, followed by the reduction of the resulting intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1,3-benzoxazol-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1,3-benzoxazol-2-carboxylic acid.

    Reduction: Formation of 6-fluoro-1,3-benzoxazol-2-ylmethane.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1,3-benzoxazol-2-yl)methanol
  • (6-Bromo-1,3-benzoxazol-2-yl)methanol
  • (6-Iodo-1,3-benzoxazol-2-yl)methanol

Uniqueness

(6-Fluoro-1,3-benzoxazol-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

(6-fluoro-1,3-benzoxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCIMGDSLBUEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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